DC-Chol can be synthesized using a modified Curtius reaction with alcohols. [] This involves the reaction of acyl azides with alcohols, yielding urethanes, which are key components of DC-Chol. [] Another common method involves the reaction of cholesterol chloroformate with N,N-dimethylethylenediamine. []
DC-Chol's mechanism of action primarily involves its ability to form cationic liposomes. [] These liposomes interact with negatively charged DNA through electrostatic interactions, compacting the DNA into lipoplexes. [] These lipoplexes facilitate cellular uptake and endosomal escape, leading to the delivery of DNA into the cell's cytoplasm. [, ]
DC-Chol liposomes generally exhibit a spherical shape and unilamellar structure. [] The mean diameter of DC-Chol/DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) liposomes is approximately 99 ± 10 nm, with a bilayer thickness of 4.5 ± 0.5 nm. [] The zeta potential of DC-Chol liposomes is positive due to the cationic headgroup, allowing for electrostatic interactions with DNA. [, ]
Gene Therapy: DC-Chol liposomes are used to deliver genes into cells to treat various diseases. [, , , , , ] For example, DC-Chol liposomes have been investigated for delivering the cystic fibrosis transmembrane conductance regulator (CFTR) gene to treat cystic fibrosis in mouse models. []
Cancer Research: DC-Chol liposomes have been studied for their potential to deliver anti-cancer genes or drugs to tumor cells. [, , , ] DC-Chol/DOPE formulations were shown to target tumor vasculature in a colorectal cancer xenograft model. []
Vaccine Development: DC-Chol liposomes are being explored as adjuvants to enhance the immune response to vaccines. [, , , ] For instance, intranasal immunization with DC-Chol liposomes combined with ovalbumin (OVA) induced potent antigen-specific mucosal and systemic immune responses in mice. []
In vitro Transfection: DC-Chol liposomes are widely used to deliver DNA and RNA into cells in culture for various research purposes. [, , , , , , , , , ] For example, DC-Chol liposomes were used to transfect HeLa cells with siRNA targeting the human telomerase transcriptase (hTERT). []
Enhancing Transfection Efficiency: Exploring new formulations and modifications of DC-Chol to improve its ability to deliver genes and nucleic acids into cells, potentially through the use of novel helper lipids or the addition of targeting ligands. [, , ]
Reducing Toxicity: Investigating strategies to minimize the cytotoxicity associated with DC-Chol liposomes, possibly by using biodegradable linkers or incorporating less toxic helper lipids. [, ]
Targeted Delivery: Developing DC-Chol liposomes with enhanced specificity for target cells or tissues, perhaps by conjugating specific ligands to the liposome surface. [, ]
Clinical Translation: Conducting more in vivo studies and clinical trials to assess the safety and efficacy of DC-Chol liposomes for various gene therapy and vaccination applications. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: